5-(2-Ethylhexyl)-2,2'-bithiophene
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Overview
Description
5-(2-Ethylhexyl)-2,2’-bithiophene is an organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings connected by a single bond, with a 2-ethylhexyl group attached to one of the thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylhexyl)-2,2’-bithiophene typically involves the coupling of two thiophene units. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple a stannylated thiophene with a halogenated thiophene. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene. The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Ethylhexyl)-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylhexyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
5-(2-Ethylhexyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is utilized in the synthesis of conductive polymers and copolymers, which are essential for flexible electronic devices.
Biological Studies: The compound’s derivatives have been studied for their potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethylhexyl)-2,2’-bithiophene in organic electronics involves its ability to transport charge carriers, such as electrons and holes, through its conjugated system. The presence of the 2-ethylhexyl group enhances the solubility and processability of the compound, making it suitable for solution-based fabrication techniques. In biological applications, the compound’s mechanism may involve interactions with cellular membranes or enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound is similar in structure but contains an additional benzodithiophene unit, which can enhance its electronic properties.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: This derivative has a carboxylate group, which can introduce different reactivity and applications.
Uniqueness
5-(2-Ethylhexyl)-2,2’-bithiophene is unique due to its balance of solubility, electronic properties, and ease of functionalization. The presence of the 2-ethylhexyl group provides a good balance between hydrophobicity and processability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H22S2 |
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Molecular Weight |
278.5 g/mol |
IUPAC Name |
2-(2-ethylhexyl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C16H22S2/c1-3-5-7-13(4-2)12-14-9-10-16(18-14)15-8-6-11-17-15/h6,8-11,13H,3-5,7,12H2,1-2H3 |
InChI Key |
KSSNHGRGVFLHGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=CC=CS2 |
Origin of Product |
United States |
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